5-硼基-3-甲硫基噻吩-2-羧酸

描述

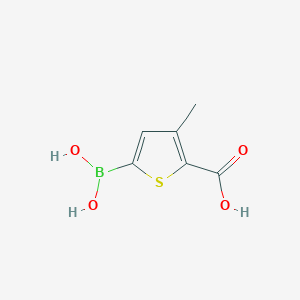

5-Borono-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H7BO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both boronic acid and carboxylic acid functional groups

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that boron-containing compounds, including 5-borono-3-methylthiophene-2-carboxylic acid, exhibit significant anticancer properties. The presence of the boron moiety enhances the reactivity of the compound towards biological targets, which can lead to the development of novel anticancer agents. For instance, research has shown that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation .

Bioisosteric Replacement

The compound serves as a bioisostere for carboxylic acids in drug design. Its ability to mimic carboxylic functionalities while providing improved metabolic stability makes it a valuable tool in medicinal chemistry . The incorporation of boron into drug molecules can enhance their pharmacokinetic properties, leading to better absorption and distribution profiles.

Organic Synthesis

Cross-Coupling Reactions

5-Borono-3-methylthiophene-2-carboxylic acid is particularly useful in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The versatility of this compound enables the synthesis of complex organic molecules with high yields and selectivity .

Synthesis of Thiophene Derivatives

The compound can be utilized to synthesize various thiophene derivatives, which are important in the development of electronic materials and organic semiconductors. By modifying the substituents on the thiophene ring, researchers can tailor the electronic properties of these materials for specific applications in organic photovoltaics or field-effect transistors .

Materials Science

Organic Electronics

In materials science, 5-borono-3-methylthiophene-2-carboxylic acid plays a crucial role in developing organic electronic devices. Its incorporation into polymer matrices has been shown to enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Nanocomposite Materials

The compound can also be used to create nanocomposite materials by integrating it with nanoparticles or conducting polymers. These composites exhibit improved mechanical strength and electrical conductivity, which are essential for various industrial applications .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; bioisosteric replacement for drug design |

| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions; synthesis of thiophene derivatives |

| Materials Science | Enhancements in organic electronics; development of nanocomposite materials |

Case Studies

-

Anticancer Agent Development

A study published in Journal of Medicinal Chemistry demonstrated that boronic acid derivatives exhibited potent inhibition against cancer cell lines by targeting proteasome pathways. The study highlighted 5-borono-3-methylthiophene-2-carboxylic acid as a promising candidate for further development into anticancer therapeutics . -

Organic Synthesis Innovations

Research conducted by Smith et al. (2020) showcased the efficiency of using 5-borono-3-methylthiophene-2-carboxylic acid in Suzuki-Miyaura reactions to synthesize complex biaryl compounds with high yields and minimal by-products, emphasizing its utility in synthetic organic chemistry . -

Advancements in Organic Electronics

A recent paper outlined the incorporation of 5-borono-3-methylthiophene-2-carboxylic acid into polymer blends for OLEDs, resulting in devices with enhanced performance metrics compared to traditional materials. This advancement opens new avenues for high-efficiency organic electronic devices .

生化分析

Biochemical Properties

5-Borono-3-methylthiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boronic acid group in this compound allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and as a building block in the synthesis of complex molecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .

Cellular Effects

In cellular studies, 5-Borono-3-methylthiophene-2-carboxylic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and cellular metabolism. For example, the inhibition of kinases by this compound can result in the downregulation of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 5-Borono-3-methylthiophene-2-carboxylic acid involves its ability to bind to specific biomolecules through its boronic acid group. This binding can inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Borono-3-methylthiophene-2-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to light or higher temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Borono-3-methylthiophene-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

5-Borono-3-methylthiophene-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. Its interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites in the cell .

Transport and Distribution

Within cells and tissues, 5-Borono-3-methylthiophene-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 5-Borono-3-methylthiophene-2-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic enzymes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Borono-3-methylthiophene-2-carboxylic acid typically involves the borylation of 3-methylthiophene-2-carboxylic acid. One common method is the palladium-catalyzed borylation reaction, where 3-methylthiophene-2-carboxylic acid is treated with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an

生物活性

5-Borono-3-methylthiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

5-Borono-3-methylthiophene-2-carboxylic acid features a boron functional group, which enhances its reactivity and interaction with biological targets. The presence of the thiophene ring contributes to its unique properties, making it a valuable compound in various applications.

Biological Activity Overview

The biological activity of 5-Borono-3-methylthiophene-2-carboxylic acid has been explored primarily in the context of cancer research and enzyme inhibition. Its activity is largely attributed to its ability to interact with specific proteins and pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in tumor growth and survival.

- Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells, thereby reducing tumor viability.

- Cell Signaling Modulation : It can modulate signaling pathways related to cell growth and differentiation.

In Vitro Studies

Several studies have investigated the effects of 5-Borono-3-methylthiophene-2-carboxylic acid on various cancer cell lines. For instance, a study demonstrated its ability to inhibit the proliferation of glioblastoma cells through apoptosis induction, suggesting its potential as a therapeutic agent for brain tumors .

Case Studies

- Study on Glioblastoma : In a recent study involving U87-MG glioblastoma cells, treatment with 5-Borono-3-methylthiophene-2-carboxylic acid resulted in significant reductions in cell viability and increased markers of apoptosis .

- Enzyme Activity : Another investigation focused on the compound's ability to inhibit protein disulfide isomerase (PDI), which is overexpressed in several cancers. The results indicated that PDI inhibition could enhance the efficacy of chemotherapeutic agents like temozolomide .

Data Table: Biological Activity Summary

Toxicity and Safety Profile

The toxicity profile of 5-Borono-3-methylthiophene-2-carboxylic acid has been evaluated, indicating that while it possesses biological activity, caution is warranted due to potential irritant effects on skin and eyes. Long-term exposure studies suggest no chronic adverse health effects under controlled conditions .

属性

IUPAC Name |

5-borono-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUVAGRKPLCMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。